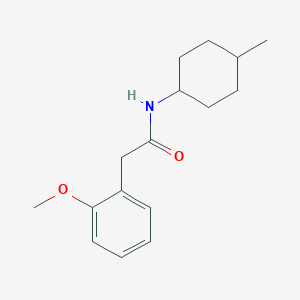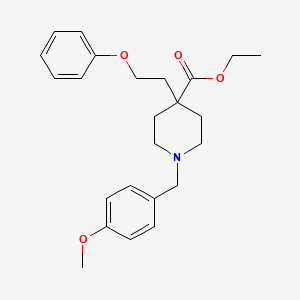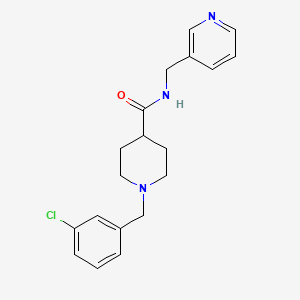
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide, also known as MOCH-Acetamide, is a chemical compound that has been recently studied for its potential therapeutic applications. MOCH-Acetamide is a member of the acetamide family and has been shown to have promising effects in scientific research.
作用机制
The mechanism of action of 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede is not fully understood, but it is believed to act on the cannabinoid receptor CB2, which is involved in regulating inflammation and pain. 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede may also act on other receptors in the brain, such as the TRPV1 receptor, which is involved in regulating pain.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation in the brain, reduce pain, and improve cognitive function. 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has also been shown to have antioxidant effects, which could be useful in the treatment of diseases related to oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animals. Additionally, 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has been shown to have a long half-life, which could be useful in the development of drugs that require sustained release. One limitation of using 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to develop drugs that target specific pathways.
未来方向
There are several future directions for research on 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. Another direction is to explore its potential therapeutic applications in other areas, such as cancer and autoimmune diseases. Additionally, future research could focus on developing drugs that target 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede's specific pathways and have improved efficacy and safety profiles.
In conclusion, 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede is a chemical compound that has shown promising effects in scientific research studies. Its potential therapeutic applications, low toxicity, and long half-life make it an interesting candidate for further research. Future research could lead to the development of drugs that target specific pathways and have improved efficacy and safety profiles.
合成方法
The synthesis method for 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede involves the reaction of 2-methoxybenzoyl chloride with 4-methylcyclohexylamine in the presence of a base. The resulting product is then purified through recrystallization.
科学研究应用
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has been studied for its potential therapeutic applications in various scientific research studies. One study showed that 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has anti-inflammatory effects in the brain, which could be useful in the treatment of neuroinflammatory diseases such as Alzheimer's disease. Another study showed that 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has analgesic effects, which could be useful in the treatment of pain.
属性
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-14(10-8-12)17-16(18)11-13-5-3-4-6-15(13)19-2/h3-6,12,14H,7-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAXBCGXEKMBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5030473.png)
![6,7-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5030489.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)

![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030503.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5030523.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)

![4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B5030542.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-chloro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5030548.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)